
(4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone, also known as PTM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTM has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Scientific Research Applications
Antagonist Potencies in Alpha(2C)-Adrenoceptor
A series of 4-aminoquinolines, which include compounds structurally related to (4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone, demonstrated antagonist potencies against the alpha(2C)-adrenoceptor. These compounds showed selectivity over other subtypes, with some exhibiting high potency and selectivity for the alpha(2C)-adrenoceptor. Critical structural features were identified, such as a substituent in the 3-position of the quinoline ring, which is essential for this activity (Höglund et al., 2006).
Spectroscopic Properties in Various Solvents
The electronic absorption, excitation, and fluorescence properties of quinoline derivatives, including those similar to the compound , were investigated in different solvents. These studies provided insights into the excited-states and fluorescence characteristics of these compounds, useful for understanding their behavior in various environments (Al-Ansari, 2016).
Tubulin Polymerization Inhibition in Cancer Cells
Quinoline derivatives, closely related to (4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone, have been shown to inhibit tubulin polymerization in cancer cell lines, including lung and prostate cancer. These compounds not only exhibited significant antiproliferative activity but also induced cell cycle arrest and apoptosis, demonstrating potential as anticancer agents (Srikanth et al., 2016).
Novel Synthesis Methods
Innovative methods for synthesizing quinoline derivatives, including those similar to the compound of interest, have been developed. These methods often involve solvent-free conditions and microwave-assisted synthesis, contributing to the efficient production of such compounds, which is crucial for research and potential therapeutic applications (Nandeshwarappa et al., 2005).
Antimicrobial Activity
Some derivatives of 3-phenylamino-2-thioxo-3H-quinazolin-4-one, a compound structurally related to the one , have been evaluated for their antimicrobial activity. These compounds have shown promising results against various microbial strains, indicating potential for antimicrobial applications (Saleh et al., 2004).
properties
IUPAC Name |
(4-anilinoquinolin-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20(23-10-12-25-13-11-23)17-14-21-18-9-5-4-8-16(18)19(17)22-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITLWYDVFAZHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

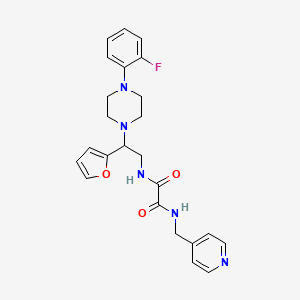

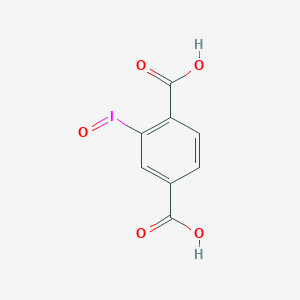
![N-[(5,5-Dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)
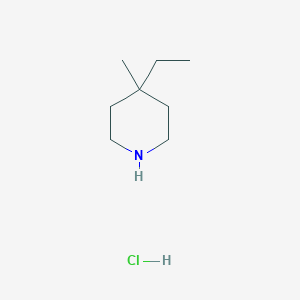
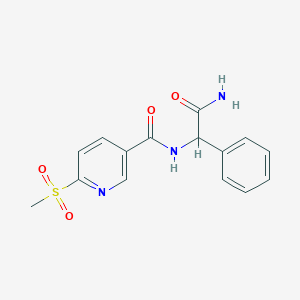
![Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2568501.png)

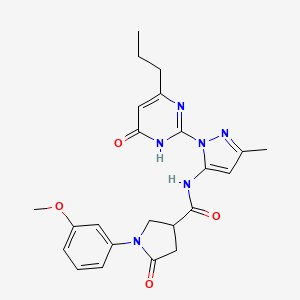
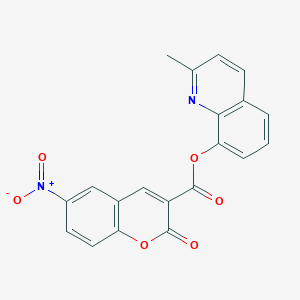
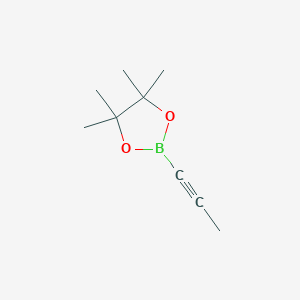
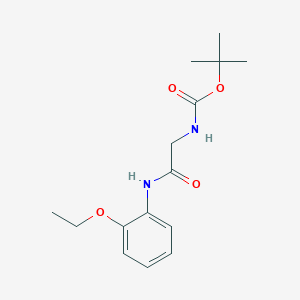
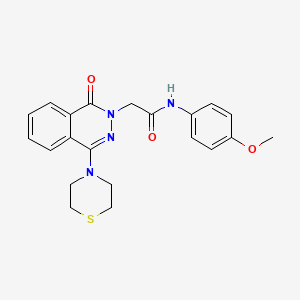
![2-([1,1'-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide](/img/structure/B2568511.png)